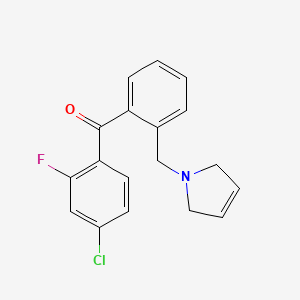

(4-Chloro-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Description

This compound is a benzophenone derivative featuring two distinct aromatic substituents:

- 4-Chloro-2-fluorophenyl group: A halogenated phenyl ring with chlorine at the 4-position and fluorine at the 2-position, contributing electron-withdrawing effects and enhanced lipophilicity.

- 2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl group: A phenyl ring substituted at the 2-position with a methyl-linked 2,5-dihydro-1H-pyrrole (pyrroline) moiety.

The molecular formula is C₁₈H₁₅ClFNO, with a molar mass of 315.77 g/mol.

Propriétés

IUPAC Name |

(4-chloro-2-fluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWTUTCHLPDQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643949 | |

| Record name | (4-Chloro-2-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-68-3 | |

| Record name | (4-Chloro-2-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzaldehyde and react it with a pyrrole derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Chloro-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the molecule.

Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry

In chemistry, (4-Chloro-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its functional groups can be modified to create derivatives that can act as probes or inhibitors in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of (4-Chloro-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in substituent positions, halogenation patterns, or heterocyclic components. Below is a comparative analysis based on the evidence:

Key Observations

Positional Isomerism: The target compound and Compound B differ only in the position of the pyrroline-methyl group (2- vs. 3- on the phenyl ring). This minor structural variation could lead to divergent biological activities or crystallization behaviors due to altered spatial interactions .

Halogenation Effects : The target compound’s 4-Cl, 2-F substitution contrasts with Compound C’s trifluoromethyl group. While both Cl and F are electron-withdrawing, the trifluoromethyl group in Compound C offers greater electronegativity and metabolic resistance, often seen in agrochemicals and pharmaceuticals .

Similarity Coefficient Analysis

Using binary fingerprint-based similarity coefficients (e.g., Tanimoto coefficient), the target compound would exhibit high similarity to Compound B (positional isomer) and moderate similarity to Compounds C and D due to shared halogen and heterocyclic motifs. However, substituent diversity (e.g., trifluoromethyl vs. chloro/fluoro) lowers overall similarity scores .

Research Findings and Implications

- Synthetic Accessibility: The target compound’s benzophenone core is synthetically tractable via Friedel-Crafts acylation or Suzuki coupling, though regioselectivity for the 2-position may require tailored catalysts .

- Biological Relevance : Pyrroline-containing compounds are prevalent in kinase inhibitors and GPCR modulators. The target’s halogenated aryl groups may enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies (hypothetical, based on structural analogs) .

Activité Biologique

The compound (4-Chloro-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This compound features a chloro and fluorine substitution on the phenyl rings, which are known to influence biological activity through electronic effects and steric hindrance.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values ranging from 1.61 µg/mL to over 1000 µg/mL against human glioblastoma and melanoma cells . The presence of halogen substituents like chlorine and fluorine is believed to enhance the antitumor activity by increasing lipophilicity and altering electron density on the aromatic rings.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | U251 (glioblastoma) |

| Compound B | 1.98 ± 1.22 | WM793 (melanoma) |

Anticonvulsant Activity

Pyrrolidine derivatives have also been evaluated for anticonvulsant properties. A notable study demonstrated that certain analogues could effectively eliminate tonic extensor phases in animal models, suggesting their potential as therapeutic agents for epilepsy . The SAR analysis revealed that modifications on the pyrrolidine ring significantly influenced anticonvulsant efficacy.

Antimicrobial Activity

The antimicrobial properties of similar compounds have been explored extensively. Research indicates that certain derivatives exhibit promising antibacterial and antifungal activities, with minimum inhibitory concentrations (MIC) ranging from 7.8 μg/mL to over 93.7 μg/mL against resistant bacterial strains . The presence of electron-withdrawing groups such as chlorines enhances these activities by facilitating interactions with microbial cell membranes.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal highlighted the effectiveness of a closely related compound in inhibiting tumor growth in vitro and in vivo models. The compound displayed a dose-dependent response, with significant tumor reduction observed at higher concentrations .

Case Study 2: Structure-Activity Relationship

In another investigation focusing on SAR, researchers synthesized various analogues of the target compound and assessed their biological activities. Modifications at specific positions on the phenyl rings led to enhanced potency against cancer cell lines, underscoring the importance of structural variations in optimizing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.